3-Phenanthrenecarboxylicacid, 9-chloro-
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Overview
Description
3-Phenanthrenecarboxylicacid, 9-chloro- is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group at the third position and a chlorine atom at the ninth position of the phenanthrene ring system. It has the molecular formula C15H9ClO2 and a molecular weight of 256.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenanthrenecarboxylicacid, 9-chloro- typically involves the chlorination of phenanthrene followed by carboxylation. One common method is the Friedel-Crafts acylation of phenanthrene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 3-Phenanthrenecarboxylicacid, 9-chloro- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenanthrenecarboxylicacid, 9-chloro- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Phenanthrene-3-carboxaldehyde or phenanthrene-3-carboxylic acid derivatives.
Reduction: Phenanthrene-3-carboxylic acid.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenanthrenecarboxylicacid, 9-chloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenanthrenecarboxylicacid, 9-chloro- involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-3-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
9-Chlorophenanthrene: Lacks the carboxylic acid group, limiting its applications in synthesis and biological studies.
3-Phenanthrenecarboxylicacid, 9-bromo-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness
3-Phenanthrenecarboxylicacid, 9-chloro- is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
7473-69-0 |
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Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
9-chlorophenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H9ClO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18) |
InChI Key |
JAIIDCPBHNDDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
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